7-(1-naphthyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one
Overview
Description
7-(1-naphthyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one, also known as BNTX, is a chemical compound used in scientific research. It belongs to the family of benzothiazoloquinazolinone compounds and has been studied for its potential applications in neuroscience and pharmacology.
Mechanism of Action
7-(1-naphthyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one acts as a competitive antagonist of the delta opioid receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By binding to the receptor, this compound blocks the activation of downstream signaling pathways that are involved in pain perception, mood regulation, and reward behavior.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been found to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, and to decrease the symptoms of depression and anxiety in animal models. This compound has also been shown to have analgesic effects in various pain models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-(1-naphthyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one in lab experiments is its selectivity for the delta opioid receptor. This allows researchers to study the specific effects of delta opioid receptor activation or inhibition without affecting other opioid receptors. However, one of the limitations of using this compound is its relatively low potency compared to other delta opioid receptor antagonists. This may require higher concentrations of this compound to achieve the desired effects.
Future Directions
Future research on 7-(1-naphthyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one could focus on several areas, including the development of more potent and selective delta opioid receptor antagonists, the investigation of the potential therapeutic applications of this compound in neurological disorders, and the exploration of the mechanisms underlying the analgesic and antidepressant effects of this compound. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its efficacy and reduce potential side effects.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in neuroscience and pharmacology research. Its selective antagonism of the delta opioid receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Scientific Research Applications
7-(1-naphthyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been extensively studied for its potential use in neuroscience and pharmacology research. It is a selective antagonist of the delta opioid receptor, which plays a key role in several physiological processes such as pain perception, mood regulation, and reward behavior. This compound has been used to study the mechanisms of action of delta opioid receptors and their involvement in various neurological disorders.
Properties
IUPAC Name |
11-naphthalen-1-yl-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2OS/c27-21-14-28-24-25-22-18-10-4-2-7-16(18)12-13-20(22)23(26(21)24)19-11-5-8-15-6-1-3-9-17(15)19/h1-11,23H,12-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAFOWJFQKLIQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C4N(C2C5=CC=CC6=CC=CC=C65)C(=O)CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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